4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-hydroxybenzoic acid
Description
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-hydroxybenzoic acid is an organic compound that features a benzoic acid core substituted with an ethoxycarbonyl group and a fluorine atom
Properties
IUPAC Name |
4-(4-ethoxycarbonyl-3-fluorophenyl)-3-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO5/c1-2-22-16(21)12-6-3-9(7-13(12)17)11-5-4-10(15(19)20)8-14(11)18/h3-8,18H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWHXRIZZPQYSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691938 | |
| Record name | 4'-(Ethoxycarbonyl)-3'-fluoro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261935-19-6 | |
| Record name | [1,1′-Biphenyl]-4,4′-dicarboxylic acid, 3′-fluoro-2-hydroxy-, 4′-ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261935-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-(Ethoxycarbonyl)-3'-fluoro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-hydroxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodobenzoic acid ethyl ester and boronic acid derivatives.
Reaction Conditions: The key reaction is a Suzuki-Miyaura coupling, which is performed in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Purification: The product is purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-oxobenzoic acid.
Reduction: 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups.
Mechanism of Action
The mechanism of action of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-hydroxybenzoic acid involves its interaction with specific molecular targets. The ethoxycarbonyl and fluorine substituents can enhance its binding affinity to enzymes or receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
4-(Ethoxycarbonyl)-3-fluorophenylboronic acid: Shares the ethoxycarbonyl and fluorine substituents but differs in the presence of a boronic acid group.
3-(Ethoxycarbonyl)-4-fluorophenylboronic acid: Similar structure but with different positioning of the substituents.
Uniqueness
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-hydroxybenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both an ethoxycarbonyl group and a fluorine atom enhances its potential for diverse applications in research and industry.
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